1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
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Description
1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C17H22N4OS and its molecular weight is 330.45. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
Research has explored the synthesis of heterocyclic compounds similar to the one for their potential antiviral activities. For example, studies on pyrazole and triazine derivatives have revealed their cytotoxicity and anti-HSV1 and anti-HAV-MBB activities, suggesting a route for the development of new antiviral agents (Attaby et al., 2006).
Pain Management
In the context of pain management, compounds structurally similar to "1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone" have been identified as σ1 receptor antagonists. These compounds, through their interaction with the σ1 receptor, have shown promise in the treatment of pain, highlighting a potential application in clinical pain management scenarios (Díaz et al., 2020).
Antibacterial and Antifungal Activities
The synthesis and evaluation of novel bis(pyrazole-benzofuran) hybrids have demonstrated significant antibacterial and biofilm inhibition activities, particularly against strains such as E. coli, S. aureus, and S. mutans. These findings suggest the utility of such compounds in developing new antibacterial agents, potentially addressing the growing concern of antibiotic resistance (Mekky & Sanad, 2020).
Anticancer Activity
Compounds within the same family have been explored for their anticancer properties. For instance, derivatives of piperazine-2,6-dione have shown efficacy against various cancer cell lines, including breast (T47D), lung (NCI H-522), and liver (HepG-2), suggesting a potential application in cancer treatment strategies (Kumar et al., 2013).
Properties
IUPAC Name |
1-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-19-16(12-15(18-19)13-4-5-13)20-6-8-21(9-7-20)17(22)11-14-3-2-10-23-14/h2-3,10,12-13H,4-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAMDHQOLHLPES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.